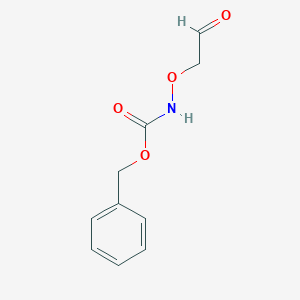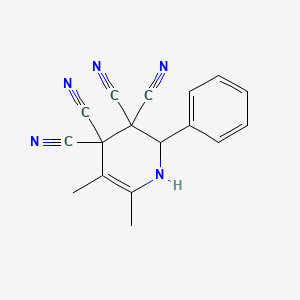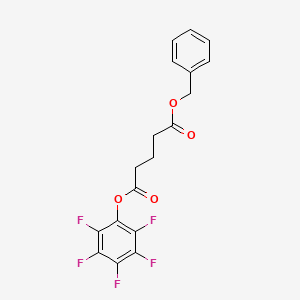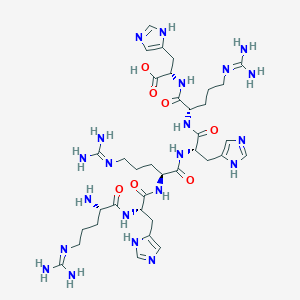
Benzyl (2-oxoethoxy)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-oxoethoxy)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 2-oxoethoxy group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amination and Carboxylation: One common method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Industrial Production Methods: Industrial production of benzyl (2-oxoethoxy)carbamate typically involves the use of benzyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl (2-oxoethoxy)carbamate can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl (2-oxoethoxy)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool in organic synthesis .
Biology and Medicine: In biological research, this compound is used in the synthesis of primary amines. It serves as a protected form of ammonia, which can be deprotected using Lewis acids .
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals. Its ability to act as a protecting group makes it useful in the synthesis of complex molecules.
Wirkmechanismus
Benzyl (2-oxoethoxy)carbamate exerts its effects by acting as a protecting group for amines. The benzyl group can be removed using catalytic hydrogenation, while the carbamate moiety provides stability during synthetic transformations . The molecular targets and pathways involved include the stabilization of intermediate compounds during synthesis.
Vergleich Mit ähnlichen Verbindungen
Benzyl carbamate: Similar in structure but lacks the 2-oxoethoxy group.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness: Benzyl (2-oxoethoxy)carbamate is unique due to the presence of the 2-oxoethoxy group, which provides additional reactivity and stability compared to other carbamates. This makes it particularly useful in complex synthetic applications.
Eigenschaften
CAS-Nummer |
141420-62-4 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
benzyl N-(2-oxoethoxy)carbamate |
InChI |
InChI=1S/C10H11NO4/c12-6-7-15-11-10(13)14-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,11,13) |
InChI-Schlüssel |
FYPUTBOKHUXKDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NOCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)



![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)
